Pyrazolo[1,5-a]pyrimidine-3-boronic acid

Regioisomer Comparison Procurement Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine-3-boronic acid (CAS 2408430-24-8, MFCD22398234, MW 162.94) is a fused N-heterocyclic building block featuring a boronic acid group at the electronically privileged 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for potent kinase inhibitors targeting B-Raf, Pim-1, CDK2, TrkA, and JAK1, among others.

Molecular Formula C6H6BN3O2
Molecular Weight 162.94 g/mol
Cat. No. B8187559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-3-boronic acid
Molecular FormulaC6H6BN3O2
Molecular Weight162.94 g/mol
Structural Identifiers
SMILESB(C1=C2N=CC=CN2N=C1)(O)O
InChIInChI=1S/C6H6BN3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4,11-12H
InChIKeyKPYRTNGEKGNRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-3-boronic Acid: A Regiospecific C-3 Handle for Kinase-Focused Library Synthesis


Pyrazolo[1,5-a]pyrimidine-3-boronic acid (CAS 2408430-24-8, MFCD22398234, MW 162.94) is a fused N-heterocyclic building block featuring a boronic acid group at the electronically privileged 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for potent kinase inhibitors targeting B-Raf, Pim-1, CDK2, TrkA, and JAK1, among others [1]. The boronic acid functionality enables direct participation in Suzuki-Miyaura cross-coupling reactions, the dominant synthetic strategy for introducing aryl and heteroaryl diversity at the C-3 position of this pharmacophore [2]. Commercially available from suppliers such as Leyan (97% purity) and AKSci (95% purity), this compound serves as a strategic late-stage diversification intermediate rather than a final bioactive entity .

Why Generic Substitution of Pyrazolo[1,5-a]pyrimidine-3-boronic Acid Leads to Synthetic and Pharmacophoric Disconnect


The pyrazolo[1,5-a]pyrimidine core is not a uniform aromatic surface; its regioisomeric positions (C-2, C-3, C-5, C-6, C-7) exhibit profoundly different reactivity profiles and biological relevance. Structure-activity relationship (SAR) studies across multiple kinase targets—including ALK2, JAK1 JH2, and CDK2—demonstrate that substituents at the C-3 position, in particular, critically modulate potency, selectivity, and metabolic stability [1]. The 3-boronic acid derivative provides direct, traceless access to C-3 arylation via Suzuki coupling, whereas the corresponding 6-boronic acid regioisomer (CAS 2828447-05-6) addresses an electronically and sterically distinct vector with different pharmacophoric outcomes . Furthermore, the free boronic acid form (CAS 2408430-24-8) vs. the pinacol ester (CAS 1169690-88-3) presents a trade-off between shelf stability and reaction readiness: the ester requires a hydrolysis or deprotection step that can be incompatible with sensitive substrates, whereas the free acid can be used directly under standard Suzuki conditions as demonstrated in the synthesis of Pim1 inhibitor analogs . Substitution without understanding these regioisomeric and functional-form distinctions risks synthetic failure or delivery of a compound with altered target engagement.

Quantitative Differential Evidence for Pyrazolo[1,5-a]pyrimidine-3-boronic Acid Selection


C-3 vs. C-6 Boronic Acid Regioisomer: Price and Availability Comparison for Procurement Decisions

For scientific procurement, the 3-boronic acid regioisomer directly addresses the pharmacophorically critical C-3 position, whereas the 6-boronic acid regioisomer (CAS 2828447-05-6) provides an alternative vector. Based on vendor catalog data, the 6-boronic acid is listed at 1g for ¥1330 (MACKLIN, 95% purity) or 1g for €280.00 (CymitQuimica) . In contrast, the 3-boronic acid (CAS 2408430-24-8) is supplied by Leyan at 97% purity (price on inquiry) and by AKSci at 95% purity . Selection between these regioisomers must be driven by the target pharmacophoric vector: SAR studies from the BMP inhibitor program show that 3-position substitution is essential for ALK2 vs. ALK3 selectivity (>300-fold), demonstrating that the choice of regioisomer has direct biological consequences [1].

Regioisomer Comparison Procurement Medicinal Chemistry

Free Boronic Acid vs. Pinacol Ester: Direct Reactivity Without Deprotection Overhead

The pinacol ester derivative (CAS 1169690-88-3) is synthesized from the corresponding bromide in 51.4% yield using PdCl2(PPh3)2, KOAc, and B2Pin2 in 1,4-dioxane at 100°C (WO2009/85913) . This ester is commercially available from Biosynth at $912.50/1g (3-4 week lead time) . The free boronic acid (CAS 2408430-24-8) bypasses the pinacol ester deprotection step entirely. While the pinacol ester offers superior shelf stability, it requires either an acidic or oxidative deprotection, or a transesterification protocol prior to Suzuki coupling, which can reduce overall yield and complicate purification. In the synthesis of 3,5-disubstituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, Jismy et al. demonstrated that commercially available aryl and heteroaryl boronic acids (free acid form) can be used directly in Suzuki-Miyaura cross-coupling at the C-3 position with good to excellent yields [1].

Synthetic Efficiency Suzuki Coupling Functional Group Compatibility

C-3 Position as the Privileged Diversity Vector for Kinase Inhibition: Evidence from JAK1 JH2 and VPS34 Dual Inhibitor Discovery

Singleton et al. demonstrated that a monosubstituted 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivative (compound 13) was equipotent with more synthetically challenging 3,6-disubstituted analogs (34a–e, 35a–e) and exhibited a striking selectivity profile when screened against 403 protein kinases (Kinomescan™ selectivity score S(1) = 0.005) [1]. This compound binds JAK1 JH2 pseudokinase with Kd = 0.55 ± 0.055 μM and VPS34 with Kd = 0.410 ± 0.20 μM, confirming that the 3-position alone can drive both potency and selectivity without requiring additional substitution [1]. Earlier SAR work on BMP inhibitors (dorsomorphin-derived scaffold) further established that subtle structural changes at the 3-position of the pyrazolo[1,5-a]pyrimidine core lead to significant changes in ALK2 inhibitory potency [2]. The 3-boronic acid provides a direct entry point for installing these critical C-3 substituents via a single Suzuki coupling step.

Kinase Inhibition Structure-Activity Relationship Selectivity Profile

C-3 Boronic Acid Enables Sequential C-3 then C-5 Diversification: A Modular Library Synthesis Strategy

The C-3 boronic acid is uniquely positioned to enable a sequential diversification strategy that cannot be replicated using the C-5 or C-6 boronic acid isomers. Jismy et al. (2020) demonstrated that C-3 arylation via Suzuki-Miyaura cross-coupling with commercially available boronic acids proceeds efficiently, after which the C-5 position can be orthogonally functionalized via an SNAr-type reaction (PyBroP activation of the lactam C-O bond) with amines or thiols [1]. This C-3-first, C-5-second sequence generated a library of 3,5-disubstituted-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields [1]. A subsequent microwave-assisted protocol (Jismy et al., 2021) further optimized the C-3 Suzuki coupling using a tandem catalyst system XPhosPdG2/XPhos, suppressing deleterious debromination side reactions and extending the methodology to a broader aryl/heteroaryl boronic acid scope [2]. This modular approach would not be feasible using a C-5 or C-6 boronic acid starting material, as the orthogonal reactivity pattern (C-3 electrophilic, C-5 nucleophilic) is intrinsic to the 3-boronic acid configuration.

Parallel Synthesis Chemical Library Diversity-Oriented Synthesis

Recommended Application Scenarios for Pyrazolo[1,5-a]pyrimidine-3-boronic Acid Based on Quantitative Evidence


Diversity-Oriented Synthesis of C-3 Arylated Kinase Inhibitor Libraries

Use pyrazolo[1,5-a]pyrimidine-3-boronic acid as the primary building block for generating libraries of C-3 arylated pyrazolo[1,5-a]pyrimidines via parallel Suzuki-Miyaura cross-coupling. This application is directly supported by the work of Jismy et al. (2020, 2021), who demonstrated efficient C-3 arylation with a broad scope of aryl and heteroaryl boronic acids using an optimized XPhosPdG2/XPhos catalyst system [1]. The resulting C-3 monosubstituted products can either be screened directly as kinase inhibitors—following the precedent of Singleton et al., where a C-3 monosubstituted derivative achieved a Kinomescan™ selectivity score of 0.005 against JAK1 JH2 and VPS34 [2]—or can be elaborated at the C-5 position via orthogonal SNAr chemistry to generate 3,5-disubstituted analogs [1]. This scenario is most appropriate for medicinal chemistry teams seeking to explore the SAR of the C-3 position across multiple kinase targets including ALK2, Pim-1, CDK2, and B-Raf [3].

Bioisostere Strategy for Kinase Inhibitor Optimization: C-3 Boronic Acid as a Carboxylic Acid Replacement

In kinase inhibitor programs where a C-3 carboxylic acid or carboxamide substituent has been identified as a pharmacophoric element (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamide-based Bruton's tyrosine kinase modulators), the 3-boronic acid serves as a synthetic precursor to introduce diverse C-3 aryl/heteroaryl groups that can function as bioisosteric replacements [1]. The boronic acid's direct participation in Suzuki coupling enables systematic exploration of aryl ring electronics and sterics at the C-3 position without the need for protecting group strategies that would be required for C-3 carboxylic acid intermediates. The validated SAR from the ALK2 inhibitor program (ML347, >300-fold selectivity) demonstrates that subtle structural changes at the C-3 position translate into significant potency differentials, underscoring the value of the boronic acid as a versatile diversification handle [2].

Targeted Synthesis of Pim-1 and JAK1 JH2 Pharmacological Probes

For groups developing pharmacological probes against the Pim-1 kinase or JAK1 JH2 pseudokinase, pyrazolo[1,5-a]pyrimidine-3-boronic acid provides direct access to the chemotype exemplified by the co-crystal structures of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors (PDB: 4MBI) [1] and the JAK1 JH2-selective compound 13 (Kd = 0.55 μM) [2]. The X-ray structural data confirm that C-3 substituents occupy a critical binding pocket in the kinase active site. Procurement of the 3-boronic acid (as opposed to the 6-boronic acid regioisomer) ensures that the Suzuki coupling product will present the aryl substituent at the correct vector for Pim-1 or JAK1 JH2 engagement. The free boronic acid form offers direct coupling readiness without the added step of pinacol ester deprotection, accelerating the synthesis-to-assay cycle [3].

Cost-Effective Procurement Strategy: 3-Boronic Acid vs. 6-Boronic Acid Regioisomer Decision

For procurement decisions, the choice between pyrazolo[1,5-a]pyrimidine-3-boronic acid (CAS 2408430-24-8) and the 6-boronic acid regioisomer (CAS 2828447-05-6, listed at ¥1330/1g from MACKLIN or €280.00/1g from CymitQuimica) must be dictated by the target pharmacophoric vector rather than price alone [1]. The 3-boronic acid (available from Leyan at 97% purity, price on inquiry) serves programs targeting kinases where C-3 substitution is critical (ALK2, JAK1, Pim-1), whereas the 6-boronic acid serves a structurally distinct vector [2]. While the 6-isomer currently has broader listed commercial availability, procurement of the 3-boronic acid is justified when the synthetic plan requires the C-3 arylation → C-5 functionalization orthogonal sequence validated by Jismy et al., a modular approach not possible with the 6-boronic acid [3].

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.